molecular formula C18H17FN4O3S B2882531 1-(2-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine CAS No. 1396851-79-8

1-(2-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine

Cat. No.: B2882531
CAS No.: 1396851-79-8
M. Wt: 388.42
InChI Key: UOBFGWGAGQCHHO-UHFFFAOYSA-N
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Description

1-(2-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrazolopyridine moiety, and a fluorophenylsulfonyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves multiple steps, starting with the preparation of the core structures followed by their functionalization. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions using piperazine and suitable electrophilic intermediates.

    Attachment of the Fluorophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like fluorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 1-(2-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific enzymes and receptors makes it a potential candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(2-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine apart from these similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c19-15-5-1-2-7-17(15)27(25,26)22-11-9-21(10-12-22)18(24)14-13-20-23-8-4-3-6-16(14)23/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBFGWGAGQCHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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